2-(2,5-Dichlorobenzenesulfonyl)acetonitrile
Description
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJNWLRPOROPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorobenzenesulfonyl)acetonitrile typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorobenzenesulfonyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed for the reduction of the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the nitrile group.
Major Products Formed
Substitution Reactions: Products typically include substituted benzenesulfonyl derivatives.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Scientific Research Applications
2-(2,5-Dichlorobenzenesulfonyl)acetonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorobenzenesulfonyl)acetonitrile involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(2,5-Dichlorobenzenesulfonyl)acetonitrile and related compounds:
Key Comparative Insights:
Functional Group Effects :
- The sulfonyl group in this compound increases polarity and electron withdrawal compared to sulfanyl (-S-) or simple phenyl derivatives . This makes it more reactive in SNAr (nucleophilic aromatic substitution) or as a leaving group in coupling reactions.
- Nitrile Group : Common across all analogs, the nitrile (-CN) enables participation in cycloadditions or reductions to amines .
Substituent Influence: Chlorine vs. Fluorine: Chlorine’s larger atomic size and stronger inductive effect (compared to fluorine) enhance steric hindrance and electron withdrawal in 2-(2,5-dichlorophenyl)acetonitrile . Amino and Trifluoromethyl Groups: In 4-Amino-2-(trifluoromethyl)benzonitrile, the -NH₂ group introduces electron density, while -CF₃ withdraws electrons, creating a unique reactivity profile .
Electronic Structure: DFT studies on structurally related compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) reveal that non-planar molecular geometries and HOMO-LUMO distributions on aromatic rings influence charge density and reactivity . For this compound, HOMO-LUMO gaps are likely narrower due to the electron-deficient sulfonyl group, favoring electrophilic interactions.
Synthetic Utility :
- Sulfonyl-containing compounds are often used as intermediates in sulfonamide drug synthesis. In contrast, sulfanyl analogs (e.g., ) may serve as precursors in thioether or disulfide formation.
Research Findings and Data Gaps
- Experimental Data : While molecular weights and substituent effects are well-documented for analogs , properties like melting/boiling points, solubility, and spectral data (IR/NMR) for this compound remain unverified in the provided evidence.
- Theoretical Predictions : Computational models (DFT) from related studies suggest that steric and electronic effects from chlorine and sulfonyl groups dominate reactivity, but experimental validation is needed.
Biological Activity
2-(2,5-Dichlorobenzenesulfonyl)acetonitrile (CAS No. 691887-83-9) is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorobenzenesulfonyl group attached to an acetonitrile moiety. The specific arrangement of chlorine atoms on the benzene ring significantly influences its chemical reactivity and biological interactions. The sulfonyl group enhances solubility and reactivity, making it a valuable intermediate in chemical synthesis.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. Additionally, the nitrile group may engage in hydrogen bonding and other non-covalent interactions, affecting binding affinity and specificity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Derivatives of dichlorobenzenesulfonamide have shown promising antimicrobial effects against various pathogens. Studies suggest that these compounds can inhibit bacterial growth and may serve as potential therapeutic agents against infections .
- Antiviral Activity : Some studies have demonstrated that related compounds can inhibit viral replication, suggesting potential applications in treating viral infections such as influenza.
- Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The compound's cytotoxic effects were assessed using assays such as MTT and crystal violet staining .
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Results indicated a significant reduction in bacterial viability compared to control groups.
- Cytotoxicity Assessment :
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Dichlorobenzenesulfonyl + Nitrile | Antimicrobial, Antiviral, Cytotoxic |
| 2-(2,4-Dichlorobenzenesulfonyl)acetonitrile | Different chlorination pattern | Antibacterial |
| 3-(4-Chlorobenzenesulfonyl)-1H-pyrazole | Incorporates a pyrazole ring | Antifungal |
Q & A
Q. What are the optimal synthetic routes for 2-(2,5-Dichlorobenzenesulfonyl)acetonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonation of acetonitrile derivatives using 2,5-dichlorobenzenesulfonyl chloride. Key steps include:
- Reagent Selection : Use anhydrous conditions with aprotic solvents (e.g., DMF or THF) to avoid hydrolysis of the sulfonyl chloride intermediate .
- Temperature Control : Maintain temperatures between 0–5°C during sulfonation to minimize side reactions like over-sulfonation or decomposition .
- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) yields high-purity product, confirmed by melting point analysis (mp ~135°C) .
Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- IR Spectroscopy :
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in sealed containers under dry conditions (room temperature) to prevent hydrolysis. Label containers with GHS hazard codes H315 (skin irritation) and H319 (eye irritation) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl group in nucleophilic substitution reactions?
Methodological Answer:
- Electrophilic Sulfonyl Center : The electron-withdrawing sulfonyl group activates the benzene ring toward nucleophilic attack, particularly at the para position to chlorine substituents. Kinetic studies using deuterated solvents (e.g., DMSO-d6) reveal a second-order dependence on nucleophile concentration .
- Steric Effects : Steric hindrance from the 2,5-dichloro substituents slows reactions at the ortho positions, favoring para-substitution in cross-coupling reactions .
Q. How can crystallographic data resolve ambiguities in molecular geometry, and what challenges arise?
Methodological Answer:
- Software Tools : Use SHELX (SHELXL/SHELXD) for structure refinement. The sulfonyl group’s tetrahedral geometry and bond angles (e.g., S–O bond lengths ~1.43 Å) can be validated against high-resolution X-ray data .
- Challenges : Twinning or disorder in the nitrile group may require restraints during refinement. ORTEP-3 graphical interfaces aid in visualizing anisotropic displacement parameters .
Q. What analytical methods are suitable for studying environmental degradation pathways?
Methodological Answer:
- LC-MS/MS : Monitor degradation products in aqueous solutions (pH 7–9) under UV light. Major products include 2,5-dichlorobenzenesulfonic acid (m/z 223) and cyanide ions, detected via ion chromatography .
- Ecotoxicity Assays : Use Daphnia magna or algae models to assess acute toxicity (EC50 values). Hydrolysis half-life (t1/2) in seawater is ~14 days at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
